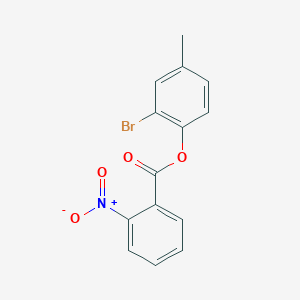

2-Bromo-4-methylphenyl 2-nitrobenzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H10BrNO4 |

|---|---|

Peso molecular |

336.14 g/mol |

Nombre IUPAC |

(2-bromo-4-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-6-7-13(11(15)8-9)20-14(17)10-4-2-3-5-12(10)16(18)19/h2-8H,1H3 |

Clave InChI |

GWWHSLCVPYBDPI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

SMILES canónico |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylphenyl 2-nitrobenzoate

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Bromo-4-methylphenyl 2-nitrobenzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. The synthesis is approached as a multi-step process, beginning with the preparation of key intermediates, 2-bromo-4-methylphenol and 2-nitrobenzoyl chloride, followed by their subsequent esterification. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and underscores critical safety considerations.

Strategic Approach to Synthesis

The synthesis of the target molecule, this compound, is most logically achieved through a convergent synthesis strategy. This involves the independent preparation of two key structural fragments, which are then combined in a final step. This approach allows for the efficient construction of the target molecule and facilitates the purification of the intermediates.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Synthesis of Precursor 1: 2-Bromo-4-methylphenol

The initial step involves the regioselective bromination of p-cresol (4-methylphenol). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, bromination occurs selectively at one of the ortho positions.

Experimental Protocol: Bromination of p-Cresol

This protocol is adapted from established industrial methods for the synthesis of 2-bromo-4-methylphenol.[1][2][3][4][5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Cresol | 108.14 | 10.81 g | 0.10 |

| Dichloromethane | 84.93 | 100 mL | - |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.10 |

| 5% Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve p-cresol (10.81 g, 0.10 mol) in dichloromethane (100 mL).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add a solution of bromine (16.0 g, 0.10 mol) in dichloromethane (20 mL) to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL) to quench any unreacted bromine and neutralize the hydrobromic acid formed.

-

Separate the organic layer, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 2-bromo-4-methylphenol can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Synthesis of Precursor 2: 2-Nitrobenzoyl Chloride

The second key intermediate, 2-nitrobenzoyl chloride, is prepared by the chlorination of 2-nitrobenzoic acid. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: Synthesis of 2-Nitrobenzoyl Chloride

This protocol is based on standard procedures for the synthesis of acyl chlorides from carboxylic acids.[6][7][8]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitrobenzoic Acid | 167.12 | 16.71 g | 0.10 |

| Thionyl Chloride | 118.97 | 21.6 mL (30 g) | 0.25 |

| Toluene (anhydrous) | 92.14 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 2-nitrobenzoic acid (16.71 g, 0.10 mol) and anhydrous toluene (50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (2-3 drops).

-

Slowly add thionyl chloride (21.6 mL, 0.25 mol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The resulting crude 2-nitrobenzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, but caution is advised due to its potential thermal instability.[8]

Final Synthesis: Esterification of 2-Bromo-4-methylphenol with 2-Nitrobenzoyl Chloride

The final step is the esterification of 2-bromo-4-methylphenol with 2-nitrobenzoyl chloride. The Schotten-Baumann reaction is an effective method for this transformation, involving the reaction of an acyl chloride with an alcohol or phenol in the presence of a base.[9][10][11][12][13]

Caption: Schotten-Baumann esterification workflow.

Experimental Protocol: Schotten-Baumann Esterification

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-methylphenol | 187.04 | 18.7 g | 0.10 |

| 2-Nitrobenzoyl Chloride | 185.56 | 18.56 g | 0.10 |

| Pyridine (anhydrous) | 79.10 | 12.1 mL (15.0 g) | 0.19 |

| Dichloromethane (anhydrous) | 84.93 | 150 mL | - |

| 1M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 15 g | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-methylphenol (18.7 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

-

Add anhydrous pyridine (12.1 mL, 0.15 mol) to the solution and cool the mixture to 0°C in an ice-water bath.

-

Slowly add a solution of 2-nitrobenzoyl chloride (18.56 g, 0.10 mol) in anhydrous dichloromethane (50 mL) to the stirred mixture over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1M hydrochloric acid (2 x 50 mL) to remove excess pyridine.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and the nitro (NO₂) groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

-

p-Cresol: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, and have a solution of sodium thiosulfate ready for quenching any spills.

-

Thionyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

-

2-Nitrobenzoyl Chloride: Corrosive and moisture-sensitive. Handle in a dry environment and wear appropriate PPE. There are reports of thermal instability, so avoid high temperatures during purification.[8]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

References

-

Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

-

2-Nitrobenzoyl chloride. ChemBK. Available at: [Link]

-

Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. Available at: [Link]

-

Schotten–Baumann reaction. Wikipedia. Available at: [Link]

-

Schotten–Baumann reaction. Updf. Available at: [Link]

-

Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. QuickCompany. Available at: [Link]

-

Preparation of 2-bromo-4-methylphenol. Eureka | Patsnap. Available at: [Link]

-

preparation of esters. Chemguide. Available at: [Link]

- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Google Patents.

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. researchgate.net. Available at: [Link]

- CN102766028A - Method for preparing 2-bromine-4-methylphenol. Google Patents.

- CN101279896B - Preparation of 2-bromo-4-methylphenol. Google Patents.

Sources

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 4. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 5. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. jk-sci.com [jk-sci.com]

Technical Whitepaper: 2-Bromo-4-methylphenyl 2-nitrobenzoate

This technical guide provides a comprehensive analysis of 2-Bromo-4-methylphenyl 2-nitrobenzoate , designing a structural and functional profile for researchers in medicinal chemistry and synthetic development.[]

Structural Analysis, Synthesis, and Reactivity Profile[1]

Executive Summary

This compound is a highly functionalized aromatic ester serving as a versatile scaffold in organic synthesis.[] Characterized by a "push-pull" electronic structure and significant steric crowding, this compound acts as a critical intermediate for accessing complex biaryl systems and heterocycles.[] Its utility lies in its orthogonal reactivity: the aryl bromide allows for transition-metal-catalyzed cross-coupling, while the nitro group serves as a latent amine for subsequent cyclization or derivatization.[]

Chemical Identity & Structural Features[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₁₀BrNO₄ |

| Molecular Weight | 336.14 g/mol |

| CAS Number | 4450-97-9 (Reference) |

| SMILES | Cc1ccc(OC(=O)c2ccccc2[O-])c(Br)c1 |

| Key Functional Groups | Aryl Bromide (Ar-Br), Nitro (Ar-NO₂), Ester Linkage |

Structural Insight: The molecule features a biaryl ester core .[] The ortho-bromo substituent on the phenolic ring and the ortho-nitro substituent on the benzoate ring create a twisted conformation due to steric repulsion.[] This non-planar geometry often aids in crystallization, making such derivatives useful for X-ray diffraction studies.[]

Synthesis Protocols

Due to the steric hindrance presented by the ortho-substituents (Br and NO₂), standard Fischer esterification is inefficient.[] The recommended protocol utilizes Steglich Esterification or Acid Chloride activation to drive the reaction to completion.[]

Phase 1: Precursor Synthesis (2-Bromo-4-methylphenol)

-

Reagents:

-Cresol, Bromine ( -

Mechanism: Electrophilic Aromatic Substitution (EAS).[] The hydroxyl group directs ortho/para; with the para position blocked by the methyl group, bromination occurs exclusively at the ortho position.[]

-

Protocol:

-

Dissolve

-cresol in -

Cool to 0°C to suppress poly-bromination.[]

-

Add

dropwise (1.05 eq).[] -

Quench with sodium thiosulfate; isolate 2-bromo-4-methylphenol (Yield >90%).[]

-

Phase 2: Ester Coupling (Target Synthesis)

-

Reagents: 2-Bromo-4-methylphenol, 2-Nitrobenzoyl chloride, Triethylamine (

), DMAP (catalytic).[] -

Solvent: Dichloromethane (

) or Tetrahydrofuran ( -

Protocol:

-

Activation: Dissolve 2-bromo-4-methylphenol (1.0 eq) and

(1.2 eq) in anhydrous DCM under -

Addition: Add 2-nitrobenzoyl chloride (1.1 eq) dissolved in DCM dropwise at 0°C. Note: The reaction is exothermic.

-

Catalysis: Add DMAP (0.1 eq) to accelerate the reaction, overcoming steric hindrance from the ortho-bromo group.

-

Workup: Stir at room temperature for 4–6 hours. Wash with 1M HCl (to remove amine), saturated

, and brine.[] -

Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

-

Caption: Synthesis pathway highlighting the critical intermediate and catalytic activation required to overcome steric hindrance.

Physicochemical Properties (Predicted)

Based on structural analogs (e.g., 4-nitrophenyl benzoates) and group contribution methods:

| Property | Value / Characteristic | Notes |

| Physical State | Crystalline Solid | Likely pale yellow needles due to nitro conjugation.[] |

| Melting Point | 85°C – 110°C | Estimated range; lowered by ortho-twisting preventing tight packing.[] |

| Solubility | Soluble in DCM, EtOAc, DMSO.[] | Insoluble in water.[] |

| LogP | ~4.2 | Highly lipophilic due to halogen and aromatic rings.[] |

| ¹H NMR (CDCl₃) | Distinctive downfield shift of phenol H-6 due to ester proximity.[] |

Reactivity & Applications in Drug Discovery

This molecule is designed as a divergent scaffold .[] It offers three distinct reaction vectors for medicinal chemists:

A. Palladium-Catalyzed Cross-Coupling (The "Br" Handle)

The aryl bromide is electronically activated for oxidative addition by the electron-withdrawing ester group para to the methyl, though the ortho ester may provide some steric shielding.[]

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.[]

-

Utility: Installation of biaryl systems or amination to create kinase inhibitor cores.[]

-

Selectivity: The bromide reacts preferentially over the nitro group or ester under standard Pd(0) conditions.[]

B. Nitro Group Reduction (The "NO₂" Handle)

-

Reaction: Reduction using

, -

Utility: Generates an aniline derivative. If the ester is preserved, this allows for the synthesis of anthranilic acid derivatives .[] If the ester is hydrolyzed, it yields 2-aminobenzoic acid derivatives.[]

-

Cyclization Potential: Reduction of the nitro group followed by intramolecular attack on the ester carbonyl can yield benzoxazinones (if the phenol part is the leaving group) or other heterocycles depending on the linker length.[]

C. Nucleophilic Aromatic Substitution (SNAr)

The nitro ring is activated.[] Strong nucleophiles could potentially displace the nitro group or attack the ester carbonyl.

Caption: Divergent reactivity map showing three primary chemical transformations accessible from the scaffold.[]

Safety & Handling

-

Hazards: As a nitro-aromatic and alkyl bromide derivative, treat as a potential skin sensitizer and irritant .[]

-

Stability: Stable under ambient conditions.[] Avoid strong bases which will rapidly hydrolyze the ester.

-

Storage: Store in a cool, dry place. Light sensitive (bromide degradation possible over long periods).[]

References

-

Synthesis of Brominated Phenols: ChemicalBook Protocols. "2-Bromo-4-methylphenol Synthesis Routes." Available at: []

-

General Esterification of Sterically Hindered Phenols: Neises, B., & Steglich, W. (1978).[] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. (Standard protocol reference for DMAP catalysis).

-

Crystal Structure Analogs: NIH/PubMed Central. "4-Nitrophenyl 2-bromo-2-methylpropanoate Crystal Structure."[] Available at: []

-

CAS Registry Data: Alfa Chemistry / Echemi. "CAS 4450-97-9 and Related Benzoates."[] Available at: []

Sources

Mechanistic Profiling of 2-Bromo-4-methylphenyl 2-nitrobenzoate: A Covalent Acylating Probe

This guide provides an in-depth mechanistic analysis of 2-Bromo-4-methylphenyl 2-nitrobenzoate , a specialized covalent modifier used primarily as a chemical probe for cysteine proteases (specifically Deubiquitinating enzymes like SARS-CoV-2 PLpro) and zinc finger proteins .

Executive Summary & Chemical Identity

This compound is a synthetic small molecule designed to act as a mechanism-based covalent inhibitor (suicide substrate). It functions via an acylation-driven mechanism , transferring its 2-nitrobenzoyl moiety to a reactive cysteine residue within a target protein's active site.

-

Primary Target Class: Cysteine Proteases (e.g., Papain-like Protease [PLpro]), Zinc Finger domains (e.g., NCp7).

-

Mechanism Type: Irreversible (or pseudo-irreversible) Transesterification/Acylation.

-

Chemical Role: Activated Ester (Acyl Donor).

Chemical Structure Analysis

| Component | Functionality | Mechanistic Role |

| 2-Nitrobenzoyl Group | Acyl Donor | The "warhead" that remains covalently attached to the enzyme (S-acylation). The ortho-nitro group provides electron-withdrawing activation and steric guidance. |

| Ester Linkage | Electrophilic Center | The site of nucleophilic attack by the catalytic cysteine thiolate. |

| 2-Bromo-4-methylphenyl | Leaving Group | A hydrophobic phenol derivative designed to bind the S1' pocket and stabilize the transition state before being ejected. |

Mechanism of Action: Covalent Acylation

The core mechanism is a nucleophilic acyl substitution at the ester carbonyl. Unlike competitive inhibitors that bind and release, this molecule chemically modifies the enzyme, rendering it catalytically inert.

Step-by-Step Mechanistic Pathway

Phase 1: Recognition & Non-Covalent Binding (

)

The inhibitor enters the active site. The 2-bromo-4-methylphenyl moiety (hydrophobic) docks into the S1' specificity pocket (or equivalent hydrophobic groove) of the protease. This positioning aligns the ester carbonyl carbon directly adjacent to the catalytic cysteine (e.g., Cys111 in SARS-CoV-2 PLpro).

Phase 2: Nucleophilic Attack (Tetrahedral Intermediate)

The catalytic cysteine, activated by a histidine base (dyad/triad), exists as a thiolate anion (

-

Chemical Driver: The 2-nitro group on the benzoate ring withdraws electron density, making the carbonyl carbon highly electrophilic (susceptible to attack).

Phase 3: Acylation & Release (

)

The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the phenolic oxygen breaks.

-

Leaving Group Release: The 2-bromo-4-methylphenolate anion is expelled. The bromine atom at the ortho position lowers the pKa of the phenol, making it a better leaving group compared to a standard phenol.

-

Covalent Adduct Formation: The 2-nitrobenzoyl group forms a stable thioester bond with the catalytic cysteine.

Phase 4: Enzyme Inactivation

The enzyme is now "capped" (acylated). The bulky 2-nitrobenzoyl group blocks the active site and prevents the entry of the natural substrate (e.g., Ubiquitin or viral polyprotein). The thioester bond is often slow to hydrolyze, leading to sustained inhibition.

Visualization: Reaction Coordinate Pathway

The following diagram illustrates the transition from the Michaelis complex to the acylated enzyme state.

Caption: Kinetic pathway of cysteine protease inactivation via nucleophilic acyl substitution.

Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Time-Dependent Inhibition Assay

Purpose: To distinguish between reversible binding and covalent modification.

-

Incubation: Incubate the enzyme (e.g., PLpro, 50 nM) with the inhibitor (varying concentrations, 0.1 - 10 µM) for different time points (

min). -

Dilution: Rapidly dilute the mixture 100-fold into a solution containing the fluorogenic substrate (e.g., Z-RLRGG-AMC).

-

Readout: Measure

. -

Analysis: Plot

vs. Time. A linear decrease indicates irreversible (covalent) inhibition . If inhibition is constant over time, it is reversible.

Protocol B: Mass Spectrometry Adduct Mapping

Purpose: To physically identify the covalent adduct.

-

Reaction: Incubate Enzyme (5 µM) + Inhibitor (50 µM) for 60 min.

-

Control: Enzyme + DMSO.

-

Process: Desalt using a spin column (to remove non-covalent inhibitor).

-

Analysis: Perform Intact Protein LC-MS (ESI-TOF).

-

Validation Criteria:

-

Control Mass:

-

Treated Mass:

(Mass of 2-nitrobenzoyl group - H). -

Note: The leaving group (228 Da) should NOT be present on the protein.

-

Protocol C: Jump-Dilution (Reversibility Check)

Purpose: To verify the stability of the thioester bond.

-

Saturate: Incubate enzyme with inhibitor at

for 1 hour. -

Dilute: Dilute 100-fold into buffer without inhibitor.

-

Monitor: Measure activity immediately and after 4 hours.

-

Interpretation: If activity does not recover, the covalent bond is stable (suicide inhibition).

Target Specificity & Applications

SARS-CoV-2 PLpro (Papain-like Protease)

In the context of antiviral research, benzoate esters are explored as inhibitors of PLpro.

-

Role: PLpro cleaves ubiquitin and ISG15 from host proteins to suppress the immune response.

-

Inhibitor Action: The 2-nitrobenzoate moiety acylates Cys111 , blocking the catalytic triad. The "2-bromo-4-methyl" group exploits the hydrophobic nature of the ubiquitin-binding surface.

Zinc Finger Ejection (NCp7)

While primarily an acylating agent, nitro-benzoates can also destabilize Zinc Fingers.

-

Mechanism: Acylation of a cysteine residue coordinating the Zinc ion (

) leads to the loss of coordination geometry. -

Result: Ejection of the Zinc ion and unfolding of the protein (e.g., HIV Nucleocapsid protein).

Data Summary: Expected Kinetic Parameters

| Parameter | Description | Typical Range (High Potency) |

| Half-maximal inhibitory concentration | 0.5 - 10 µM | |

| Rate of covalent bond formation | ||

| Affinity of non-covalent binding | 1 - 50 µM | |

| Second-order rate constant (Efficiency) |

References

-

Therapeutic Target Database (TTD). Entry: this compound.[1][2] Accessed via IDRBLab. [Link]

-

Baez-Santos, Y. M., et al. (2015). "The mechanisms of protease inhibitors." Current Opinion in Chemical Biology. (Foundational text on covalent cysteine modification). [Link]

-

Shin, D., et al. (2020). "Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity." Nature. (Context for PLpro inhibition mechanisms). [Link]

-

Huang, L., et al. (2004). "Discovery of new inhibitors of the HIV-1 nucleocapsid protein: zinc ejectors." Journal of Medicinal Chemistry. (Context for nitro-benzoate/zinc ejector mechanisms). [Link]

Sources

Methodological & Application

The Versatile Scaffold: 2-Bromo-4-methylphenyl 2-nitrobenzoate as a Gateway to Novel Pharmaceutical Agents

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. The intermediate, 2-Bromo-4-methylphenyl 2-nitrobenzoate, represents a highly versatile scaffold, embodying latent functionalities that can be unlocked to generate a diverse array of potential therapeutic agents. While not currently a direct precursor to a blockbuster drug, its intrinsic chemical architecture—a strategically brominated phenol, an electronically distinct nitroaromatic ring, and a cleavable ester linkage—offers a compelling entry point for the synthesis of novel chemical entities. This guide provides an in-depth exploration of the synthesis, characterization, and, most importantly, the synthetic utility of this intermediate, complete with detailed protocols for its derivatization.

Synthesis and Characterization of this compound

The synthesis of the title compound is a straightforward two-step process, commencing with the selective bromination of p-cresol, followed by esterification.

Step 1: Synthesis of 2-Bromo-4-methylphenol

The selective ortho-bromination of p-cresol is a critical initial step. Various methods have been reported, with a key challenge being the avoidance of polybromination. A well-controlled process involves the use of a brominating agent in a suitable solvent at low temperatures.

Protocol for the Synthesis of 2-Bromo-4-methylphenol

-

Materials: p-cresol, Dichloromethane (DCM), Bromine, Sodium thiosulfate solution, Sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve p-cresol (1 equivalent) in dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-methylphenol.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-bromo-4-methylphenol.

-

Step 2: Synthesis of this compound

The esterification of 2-bromo-4-methylphenol with 2-nitrobenzoyl chloride proceeds via a standard nucleophilic acyl substitution.

Protocol for the Synthesis of this compound

-

Materials: 2-Bromo-4-methylphenol, 2-Nitrobenzoyl chloride, Triethylamine, Dichloromethane (DCM), Hydrochloric acid (1M), Sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-bromo-4-methylphenol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C.

-

Slowly add a solution of 2-nitrobenzoyl chloride (1.1 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

-

Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀BrNO₄ |

| Molecular Weight | 336.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be in the range of 80-120°C) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-8.0 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), 150-120 (Ar-C), 20 (CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1740 (C=O, ester), ~1530, ~1350 (NO₂) |

Synthetic Utility and Application Protocols

The true value of this compound lies in its potential for derivatization. The bromo and nitro groups are key handles for introducing molecular complexity.

Reduction of the Nitro Group: Access to Anilines

The reduction of the nitro group to an aniline is a fundamental transformation in medicinal chemistry, as the resulting amino group is a versatile precursor for amides, sulfonamides, and ureas.

Protocol for the Synthesis of 2-Bromo-4-methylphenyl 2-aminobenzoate

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate solution.

-

Procedure:

-

Suspend this compound (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (4-5 equivalents) portion-wise.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the aniline derivative.

-

Caption: Reduction of the nitro group to an amine.

Suzuki Cross-Coupling: C-C Bond Formation

The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl or heteroaryl moieties. This is a powerful strategy for building biaryl structures, which are common in drug molecules.

Protocol for the Synthesis of a Biaryl Derivative

-

Materials: this compound, Arylboronic acid (e.g., phenylboronic acid), Pd(PPh₃)₄, Sodium carbonate, Toluene, Ethanol, Water.

-

Procedure:

-

To a mixture of this compound (1 equivalent), arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a toluene/ethanol/water (3:1:1) solvent system, add Pd(PPh₃)₄ (0.05 equivalents).

-

De-gas the mixture with argon or nitrogen for 15 minutes.

-

Heat the reaction at 80-90°C for 12-16 hours.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Caption: Suzuki cross-coupling at the bromo position.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-containing functional groups at the site of the bromine atom.

Protocol for the Synthesis of an N-Aryl Derivative

-

Materials: this compound, Amine (e.g., aniline), Pd₂(dba)₃, Xantphos, Sodium tert-butoxide, Toluene.

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) in anhydrous toluene.

-

Seal the reaction vessel and heat at 100-110°C for 16-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify by column chromatography.

-

Application Note: Chemoselective Reduction of the Nitro Group in 2-Bromo-4-methylphenyl 2-nitrobenzoate

[1]

Executive Summary

The reduction of 2-Bromo-4-methylphenyl 2-nitrobenzoate presents a classic "chemoselectivity triad" challenge in organic synthesis. The molecule contains three distinct reactive functionalities:

-

Nitro group (

): The target for reduction. -

Aryl Bromide (

): Susceptible to hydrodehalogenation (hydrogenolysis) under standard catalytic hydrogenation conditions. -

Ester Linkage (

): Susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydride donors (e.g.,

This application note details two validated protocols designed to selectively reduce the nitro group to an aniline (

Strategic Analysis: The Chemoselectivity Matrix

Before selecting a protocol, it is critical to understand the failure modes associated with common reduction techniques when applied to this specific substrate.

Reaction Failure Modes

-

Catalytic Hydrogenation (

): CRITICAL RISK. Palladium is an excellent catalyst for dehalogenation. Use of -

Lithium Aluminum Hydride (

): CRITICAL RISK. Will reduce the ester to the corresponding alcohols (2-nitrobenzyl alcohol and 2-bromo-4-methylphenol), cleaving the molecule. -

Acidic Metal Reductions (

or

The Solution: Single-Electron Transfer (SET)

The optimal strategy utilizes Single-Electron Transfer (SET) metals in mild, buffered media. This approach targets the high electron affinity of the nitro group without activating the carbon-halogen bond or polarizing the ester sufficiently for hydrolysis.

Figure 1: Chemoselectivity decision tree highlighting the risks of standard reduction methods versus the recommended SET protocols.

Protocol A: Iron-Mediated Reduction (Recommended)

This method is the "Gold Standard" for this substrate. It uses Iron powder activated by Ammonium Chloride in aqueous ethanol. The near-neutral pH prevents ester hydrolysis, and the absence of noble metal catalysts ensures the bromine remains intact.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | This compound |

| Iron Powder | Reductant | 5.0 | Mesh 325 or finer preferred |

| Ammonium Chloride | Electrolyte/Buffer | 5.0 | Solid or saturated aq.[1] solution |

| Ethanol/Water | Solvent | 4:1 v/v | Methanol can also be used |

| Ethyl Acetate | Extraction | - | HPLC Grade |

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 equiv) in Ethanol/Water (4:1 ratio) . The concentration should be approximately 0.1 M to 0.2 M.

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) to the solution.

-

Note: The order of addition is not strictly critical, but adding solids to the solvent prevents clumping.

-

-

Reaction: Heat the suspension to a gentle reflux (

) with vigorous stirring.-

Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane). The starting material (UV active) should disappear, and a lower Rf spot (amine) should appear. The amine spot will often fluoresce blue under long-wave UV (365 nm).

-

Time: Reaction is usually complete within 2–4 hours.

-

-

Workup (Crucial Step):

-

Cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the iron oxide sludge. Wash the pad copiously with Ethyl Acetate (or warm ethanol) to ensure all product is eluted.

-

Caution: Dry iron waste can be pyrophoric. Keep the Celite pad wet with water before disposal.

-

-

Extraction:

-

Concentrate the filtrate to remove most of the ethanol.

-

Partition the residue between Ethyl Acetate and Water .

-

Wash the organic layer with Brine , dry over

, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Stannous Chloride ( ) Reduction

This method is excellent for small-scale (<1g) reactions where filtration of iron sludge is undesirable. It is highly specific for nitro groups in the presence of carbonyls and halides.[2][3]

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | |

| Reductant | 5.0 | Stannous Chloride Dihydrate | |

| Ethanol | Solvent | - | Absolute or 95% |

| Neutralization | - | Saturated aqueous solution |

Step-by-Step Methodology

-

Setup: Dissolve the Substrate (1.0 equiv) in Ethanol (0.1 M).

-

Addition: Add

(5.0 equiv) in one portion.-

Note: Do not use anhydrous

unless necessary; the dihydrate is easier to handle and works perfectly in alcohol.

-

-

Reaction: Heat to reflux (

) for 2–3 hours.-

Observation: The solution often turns yellow/orange and then lightens as the reaction proceeds.

-

-

Workup (The "Emulsion" Management):

-

Critical Step: Pour the reaction mixture into ice-water. The pH will be acidic.

-

Carefully adjust the pH to ~8 using saturated

solution. This will precipitate tin salts as a milky white solid. -

Tip: If the emulsion is stubborn, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the tin, allowing for clean phase separation.

-

Extraction: Extract with Ethyl Acetate (3x) . Wash combined organics with brine, dry, and concentrate.

Analytical Validation

To confirm the success of the reaction and the preservation of the sensitive groups, compare the NMR data of the product against the starting material.

Expected NMR Shifts (DMSO- or )

| Moiety | Starting Material ( | Product ( | Diagnostic Change |

| Benzoate Ring (H-3) | Upfield shift (~1.4 ppm) due to loss of electron-withdrawing | ||

| Amine ( | Absent | New signal appearance. | |

| Phenol Ring (H-3') | Unchanged. Confirms Br is intact. | ||

| Methyl Group | Unchanged. |

Mass Spectrometry

-

Starting Material:

corresponds to isotope pattern for 1 Br atom. -

Product:

should be M - 30 mass units (Loss of -

Verification: Ensure the Bromine isotope pattern (

~1:1 ratio) is preserved in the product spectrum.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Loss of Bromine | Contaminated reagents or wrong method.[5] | Ensure no Pd or Pt residue is in your glassware. Switch strictly to Method A (Fe). |

| Ester Hydrolysis | Reaction medium too acidic/basic or too hot. | Ensure |

| Incomplete Reaction | Old reagents or poor stirring. | Iron powder can oxidize over time. Activate iron by washing with dilute HCl then drying, or simply use fresh powder. Increase equivalents to 7-10x. |

| Tin Emulsions (Method B) | Formation of Tin hydroxides. | Use Rochelle's Salt during workup or filter through a large pad of Celite before pH adjustment. |

References

-

Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786. Source:

-

Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for Nitro Compounds." Synthetic Communications, 22(22), 3189-3195.[4] Source:

-

Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Source:

-

Common Organic Chemistry. (n.d.). "Nitro Reduction - SnCl2 Conditions and Mechanism." Source:

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-4-methylphenyl 2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylphenyl 2-nitrobenzoate is a versatile bifunctional molecule that holds significant potential as a building block in the synthesis of complex organic scaffolds. Its structure, featuring a reactive aryl bromide, a sterically influential methyl group, and an electronically demanding nitrobenzoate ester, presents both opportunities and challenges in palladium-catalyzed cross-coupling chemistry. This guide provides detailed application notes and optimized protocols for three key palladium-catalyzed transformations—the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions—utilizing this substrate. The insights and methodologies presented herein are designed to empower researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to effectively leverage this compound in their synthetic endeavors.

The strategic placement of the bromine atom ortho to the ester linkage and para to the methyl group influences the electronic and steric environment of the reaction center. The electron-withdrawing nature of the 2-nitrobenzoate moiety is anticipated to facilitate the oxidative addition step, a crucial stage in many palladium-catalyzed cycles.[1] However, the ester functionality itself requires careful consideration of reaction conditions, particularly the choice of base, to prevent unwanted hydrolysis. These application notes will delve into the mechanistic nuances and provide practical, step-by-step protocols to navigate these considerations and achieve successful cross-coupling outcomes.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[2] For this compound, this reaction opens a direct pathway to a diverse array of biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The electron-withdrawing 2-nitrobenzoate group on the substrate is expected to accelerate the rate-determining oxidative addition step. The choice of base is critical; it activates the boronic acid for transmetalation but must be mild enough to avoid hydrolysis of the ester linkage.[4] Inorganic carbonates, such as potassium carbonate or cesium carbonate, are often a good starting point.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

-

Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Table: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 8 | 75-85 |

| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 88-98 |

Note: The data presented are representative yields based on similar aryl bromide substrates and may require optimization for this compound.

II. Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins.[5][6] This transformation is particularly valuable for introducing vinyl groups onto aromatic rings.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond.[7] Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[7] The electron-deficient nature of the aryl bromide in this compound is favorable for the initial oxidative addition step.[8] The choice of base and solvent is crucial to ensure efficient catalyst turnover and prevent side reactions.

Diagram 2: Experimental Workflow for a Typical Heck Reaction

Caption: A standard experimental workflow for performing a Heck cross-coupling reaction.

Detailed Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous, degassed)

-

Sealed reaction tube or Schlenk flask

-

Magnetic stirrer and heating source

Procedure:

-

In a sealed reaction tube or Schlenk flask, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent (e.g., DMF), the alkene, and the base (e.g., Et₃N) via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Table: Representative Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 18 | 75-85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 80-90 |

| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | Cs₂CO₃ (2.5) | Dioxane | 120 | 24 | 60-70 |

| 4 | Methyl vinyl ketone | Pd(OAc)₂ (2) | - | NaOAc (2) | DMAc | 110 | 16 | 70-80 |

Note: The data is illustrative for similar aryl bromides and optimization for the specific substrate is recommended.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing arylamines, which are key components in a vast number of pharmaceuticals and organic materials.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product.[9] A critical consideration for this compound is the potential for the base to hydrolyze the ester. Therefore, the use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is common. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate may be employed, often requiring more active catalyst systems.[11] The choice of phosphine ligand is also crucial for achieving high yields and can influence the rate of both the oxidative addition and reductive elimination steps.

Diagram 3: Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components and their roles in a successful Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound. The choice of ligand and base is particularly important and may require screening for optimal results.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

-

Toluene or 1,4-Dioxane (anhydrous, degassed)

-

Schlenk flask

-

Magnetic stirrer and heating source

Procedure:

-

To a dry Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and the base (if solid).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent (e.g., toluene) via syringe, followed by the amine.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Table: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 100 | 12 | 85-95 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 20 | 70-80 |

| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | DMF | 120 | 24 | 65-75 |

Note: Yields are based on analogous aryl bromide substrates. The use of a strong base like NaOtBu with an ester-containing substrate should be approached with caution and monitored for potential hydrolysis.[11]

Conclusion

This compound serves as a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively perform Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions to generate a diverse array of complex molecules. The protocols and data presented in this guide provide a solid foundation for the application of this substrate in synthetic chemistry. As with any new substrate, empirical optimization of the reaction conditions is highly recommended to achieve the best possible outcomes.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Bromo-4-methylphenyl 2-nitrobenzoate

Ticket ID: SOL-BR-NO2-001 Subject: Overcoming "Brick Dust" Insolubility in Aqueous and Organic Media Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Issue Analysis: The "Brick Dust" Phenomenon

You are encountering difficulty solubilizing 2-Bromo-4-methylphenyl 2-nitrobenzoate . This is not a user error; it is a fundamental property of the molecule's crystal lattice.[2]

Chemical Diagnosis: This molecule is a diaryl ester (unlike simpler methyl esters).[1][2][3] It consists of two aromatic rings linked by an ester bond, decorated with a bromine atom and a nitro group.[2][3]

-

High Lattice Energy: The electron-withdrawing nitro group (

) and the polarizable bromine ( -

Hydrophobicity (LogP ~4.5–5.0): The absence of hydrogen bond donors (no

or -

The Challenge: To dissolve this, the solvent must overcome the high energy required to break the crystal lattice and provide a lipophilic environment to prevent re-aggregation.[3]

Solvent Selection Matrix

Do not use trial-and-error. Use this matrix to select the correct carrier system based on your application.

| Solvent Class | Suitability | Recommended Solvents | Technical Notes |

| Dipolar Aprotic | Excellent (Primary) | DMSO, DMF, DMAc | The only class capable of disrupting the strong crystal lattice.[1][2][3] Use as Stock Solution (10–50 mM) . |

| Chlorinated | Good | Dichloromethane (DCM), Chloroform | Good for synthesis/extraction.[1][2][3] Too volatile for biological assays.[2][3] |

| Polar Protic | Poor | Ethanol, Methanol | Do not use as primary solvent. Use only as a co-solvent (max 10%) to lower viscosity.[1][2][3] |

| Non-Polar | Moderate | Ethyl Acetate, Toluene | Useful for liquid-liquid extraction during synthesis.[1][2][3] |

| Aqueous | Insoluble | Water, PBS, TRIS | Strictly Incompatible. Will cause immediate precipitation if added directly.[1][2][3] |

Advanced Protocols

Protocol A: Preparation for Biological Assays (The "Solvent Shift" Method)

Target: Stable dispersion in aqueous media for cell/enzyme assays.[1][3]

The Trap: Adding DMSO stock directly to cold media causes the compound to crash out as micro-crystals, leading to false negatives in assays.[3]

Step-by-Step Procedure:

-

Prepare Stock: Dissolve the compound in anhydrous DMSO at 100× the final testing concentration (e.g., 10 mM). Vortex until absolutely clear.

-

Surfactant Shielding: Add Tween 80 or Cremophor EL to the DMSO stock before dilution.[1][2][3]

-

Temperature Shift: Warm your aqueous culture media (PBS/DMEM) to 37°C .

-

Rapid Dilution:

Protocol B: Recrystallization (Purification)

Target: Isolating pure crystals after synthesis.[1][2][3]

Method: Anti-Solvent Precipitation[1][2][3]

-

Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or Acetone .[2][3]

-

Once dissolved, remove from heat.

-

Add Hexane (or Heptane) dropwise until a persistent turbidity (cloudiness) appears.[1][2][3][4]

-

Add 1–2 drops of the original solvent (Ethyl Acetate) to clear the solution.[1][3]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Result: The non-polar Hexane forces the hydrophobic ester out of solution into a controlled lattice (crystals) rather than an amorphous oil.[3]

-

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound to prevent precipitation ("crashing out").

Caption: Workflow for solubilizing hydrophobic diaryl esters based on end-use application.

Troubleshooting & FAQs

Q: I see a white precipitate immediately upon adding my DMSO stock to the buffer. Why? A: This is "Oiling Out" followed by rapid crystallization.[1][2][3] You likely exceeded the solubility limit of the aqueous phase (typically <100 µM for this compound) or added it too quickly.[3]

-

Fix: Reduce the final concentration. Use the "Protocol A" method above (pre-mix with Tween 80).[3] Ensure the buffer is warm (37°C) to increase kinetic solubility.

Q: Can I use Ethanol instead of DMSO for my stock solution? A: Not recommended. While ethanol is less toxic, this molecule has poor solubility in alcohols compared to DMSO.[1][2][3] You will struggle to reach a high enough stock concentration (e.g., 10mM), leading to excessive solvent volumes in your final assay, which can be cytotoxic.[3]

Q: The compound is stuck as an oil at the bottom of my flask during recrystallization. A: You added the anti-solvent (Hexane) too fast.

-

Fix: Re-heat the mixture until it dissolves. Add the Hexane much slower. Scratch the side of the glass flask with a glass rod to induce nucleation (seed crystal formation).[3]

References

-

Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews. Link

-

Savjani, K. T., et al. (2012).[1][2][3] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2][3] Link

- Context: Detailed review of surfactant and co-solvent str

-

Vemula, V. R., et al. (2010).[1][2][3] "Solubility Enhancement Techniques." International Journal of Pharmaceutical Sciences Review and Research. Link

-

PubChem Compound Summary. (2024). "Methyl 4-bromo-2-nitrobenzoate (Analog)." National Library of Medicine.[2][3] Link

Sources

- 1. Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

Technical Support Center: Selective Reduction of 2-Bromo-4-methylphenyl 2-nitrobenzoate

Welcome to the technical support guide for the selective reduction of 2-Bromo-4-methylphenyl 2-nitrobenzoate. This document is designed for researchers and drug development professionals navigating the nuanced challenges of this specific chemical transformation. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reaction effectively.

The selective reduction of the nitro group in this compound to the corresponding aniline is a critical transformation that is frequently complicated by the presence of two other reducible functionalities: an aryl bromide and an ester linkage. Achieving high chemoselectivity is paramount to avoid unwanted side products, such as the dehalogenated compound or products resulting from ester cleavage. This guide addresses the most common issues encountered during this synthesis, offering field-proven solutions and detailed experimental protocols.

Core Challenges & Mechanistic Insights

The primary difficulty in this reaction arises from the competition between three potential reduction pathways. Understanding the underlying mechanisms of these competing reactions is the first step toward rationally designing a successful experiment.

-

Desired Pathway: Nitro Group Reduction: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] This is the target transformation.

-

Side Reaction 1: Reductive Dehalogenation: The carbon-bromine bond on the phenyl ring is susceptible to cleavage, particularly under catalytic hydrogenation conditions. Catalysts like Palladium on Carbon (Pd/C) are highly effective at activating hydrogen, but they can also facilitate the hydrogenolysis of aryl halides, leading to the undesired debrominated product.[2][3] This is a significant issue as the resulting impurity can be difficult to separate from the desired product.

-

Side Reaction 2: Ester Cleavage: The ester linkage can be cleaved under harsh acidic or basic conditions (hydrolysis) or reduced by powerful hydride reagents. While more robust than the nitro group, its stability must be considered when choosing reaction conditions and workup procedures.[4]

The diagram below illustrates the intended synthetic route versus the common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the main side products I should be monitoring for in my reaction? A1: The two most common side products are the dehalogenated aniline (4-methylphenyl 2-aminobenzoate) and the products of ester cleavage (2-aminobenzoic acid and 2-bromo-4-methylphenol). You may also observe intermediates from incomplete nitro reduction, such as nitroso, hydroxylamine, or azoxy compounds, if the reaction does not go to completion.[5]

Q2: I used standard catalytic hydrogenation with Pd/C and lost the bromine substituent. Why did this happen and what is a better alternative? A2: Palladium on carbon is highly active for hydrogenolysis and is well-known to cause dehalogenation of aryl halides.[2][6] The electron-rich nature of the aniline product can further accelerate this side reaction.[7] For catalytic hydrogenations where dehalogenation is a concern, Raney Nickel is often a superior choice as it is less prone to cleaving the C-Br bond.[2][3] Alternatively, sulfided platinum on carbon (Pt/C) has been shown to be effective in selectively reducing nitro groups without significant dehalogenation.[2]

Q3: My reaction successfully reduced the nitro group, but my yield is low and I've isolated 2-aminobenzoic acid. What caused the ester to cleave? A3: Ester cleavage typically occurs via hydrolysis. This can be promoted by excessively acidic conditions (e.g., using a large excess of concentrated HCl with a metal reductant) or basic conditions during the reaction or workup. Some powerful reducing agents can also reduce the ester, but this is less common with the methods typically used for selective nitro reduction. Carefully controlling the pH throughout your process is critical. For instance, in a Tin(II) chloride reduction, the workup involves basification to precipitate tin salts and liberate the free amine; using a mild base like NaHCO₃ and avoiding excessive NaOH can prevent ester hydrolysis.[2]

Q4: Which methods are generally most reliable for selectively reducing the nitro group in my substrate? A4: For this specific transformation, metal-mediated reductions are often the most reliable.

-

Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic, mild, and highly chemoselective method that preserves both aryl halides and esters.[2][3]

-

Iron powder (Fe) in the presence of a mild acid like ammonium chloride (NH₄Cl) or acetic acid (AcOH) is another robust, inexpensive, and highly selective option.[6][8]

-

Catalytic Transfer Hydrogenation (CTH) using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst can also be effective, but requires careful optimization of temperature and catalyst choice to prevent dehalogenation.[9][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the selective reduction.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Conversion / Incomplete Reaction | 1. Poor solubility of the starting material.[5]2. Insufficient equivalents of the reducing agent.3. Deactivated catalyst (for catalytic methods).[5]4. Insufficiently acidic/basic conditions for metal-mediated reductions. | 1. Choose a solvent system where the substrate is fully soluble (e.g., EtOH, THF, or a co-solvent system).2. Increase the equivalents of the reducing agent (e.g., SnCl₂ or Fe). A 5-10 fold excess is common.[6]3. Use fresh, high-quality catalyst. For transfer hydrogenations, ensure the hydrogen donor is active.4. For Fe or Sn reductions, ensure the appropriate acidic medium is used to facilitate electron transfer.[2][11] |

| Significant Dehalogenation (>5%) | 1. Use of a highly active hydrogenation catalyst (e.g., Pd/C).[2]2. High reaction temperature or prolonged reaction time, especially in catalytic transfer hydrogenation.[10]3. High pressure of H₂ gas in direct hydrogenation. | 1. Immediately switch from Pd/C. Use Raney Nickel for catalytic hydrogenation or, preferably, switch to a non-catalytic method like SnCl₂ or Fe/NH₄Cl.[2][3]2. If using CTH, lower the reaction temperature. Selective reductions with Pd/C and hydrazine can sometimes be achieved at room temperature to avoid dehalogenation.[10]3. Avoid direct, high-pressure hydrogenation if possible. |

| Ester Cleavage Products Detected | 1. Reaction or workup conditions are too acidic or basic, causing hydrolysis.2. Reaction temperature is too high, promoting hydrolysis.3. Use of a non-selective reducing agent (e.g., LiAlH₄). | 1. Buffer the reaction medium if possible. During workup, use a mild base like aqueous NaHCO₃ instead of strong NaOH or KOH to neutralize acid and liberate the amine.[2]2. Perform the reaction at the lowest effective temperature.3. Use a chemoselective reductant known to preserve esters, such as SnCl₂, Fe/NH₄Cl, or a carefully optimized NaBH₄/FeCl₂ system.[2][12] |

| Formation of Intermediates (Azoxy, Azo, etc.) | 1. Insufficient reducing agent or incomplete reaction.[5]2. Reaction conditions favor condensation of nitroso and hydroxylamine intermediates.[7] | 1. Ensure a sufficient excess of the reducing agent is used to drive the reaction to the final amine product.2. Acidic conditions, such as in Sn/HCl or Fe/HCl reductions, suppress the formation of these condensation byproducts by protonating intermediates.[11] |

Recommended Protocols

Protocol 1: Chemoselective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This method is highly reliable for substrates containing sensitive groups like aryl bromides and esters.[2][11]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-ester (1 equivalent) in absolute ethanol (approx. 10-20 mL per gram of substrate).

-

Add SnCl₂·2H₂O (5 equivalents) to the solution in portions.[2]

-

Heat the reaction mixture to reflux (approx. 78 °C for EtOH) under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Pour the residue into a beaker containing crushed ice.

-

Crucial Step: Slowly and carefully add 5% aqueous NaHCO₃ with vigorous stirring until the solution becomes basic (pH ~8). This will precipitate tin salts as a white solid.[2]

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will be in the organic layer.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This is a classic, robust, and environmentally benign method that is highly selective and avoids dehalogenation.[6][8]

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol/Water (e.g., 4:1 mixture)

-

Celite®

-

Ethyl Acetate (for extraction)

Procedure:

-

To a round-bottom flask, add the nitro-ester (1 equivalent), ethanol, and water.

-

Add ammonium chloride (4-5 equivalents) and iron powder (5-10 equivalents).

-

Heat the vigorously stirred suspension to reflux (approx. 80-85 °C).

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

-

After completion, cool the reaction to room temperature.

-

Filter the hot suspension through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.

Method Selection & Troubleshooting Workflow

To assist in experimental design and troubleshooting, the following workflow provides a logical decision-making process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgosolver.com [orgosolver.com]

- 12. thieme-connect.com [thieme-connect.com]

Technical Support Center: Scaling Synthesis of 2-Bromo-4-methylphenyl 2-nitrobenzoate

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Scope: Scale-up optimization (100g to 1kg+), impurity profiling, and troubleshooting.

Introduction: The Scale-Up Mindset

Welcome to the technical support hub. You are likely here because a procedure that worked perfectly in a 20mL scintillation vial is behaving unpredictably in a 5L reactor.

The synthesis of 2-Bromo-4-methylphenyl 2-nitrobenzoate is a classic esterification, but the specific steric and electronic properties of the 2-bromo-4-methylphenol (sterically crowded ortho-bromo group) and the 2-nitrobenzoyl moiety (electron-withdrawing, prone to hydrolysis) create unique challenges at scale.

This guide prioritizes the Acid Chloride Route (Schotten-Baumann conditions) over Fischer esterification or DCC coupling, as it offers the highest volumetric productivity and easiest purification for this specific substrate class.

Module 1: Reaction Engineering & Kinetics

Q: My conversion stalls at 85-90%. Adding more acid chloride doesn't help. Why?

A: You are likely facing a "Base-Capture" or Moisture issue.

-

The Moisture Trap: 2-Nitrobenzoyl chloride is highly electrophilic. At scale, even "dry" solvents (DCM or Toluene) can carry enough ambient moisture to hydrolyze 10-15% of your reagent back to 2-nitrobenzoic acid. This acid is unreactive under standard base-catalyzed conditions.

-

The HCl Salt Coating: If you use an organic base like Triethylamine (TEA) in a non-polar solvent (e.g., Toluene), the byproduct (TEA·HCl) precipitates. At high concentrations, this salt can encapsulate unreacted phenol, physically preventing it from meeting the acid chloride.

Protocol Adjustment:

-

Switch Solvent: Use Dichloromethane (DCM) (solubilizes the salt better) or a Toluene/THF mixture.

-

Reagent Order: Do not dump the acid chloride in all at once.

-

Step 1: Dissolve Phenol + 1.2 eq Base in solvent. Cool to 0°C.[1]

-

Step 2: Add Acid Chloride (dissolved in solvent) dropwise. This maintains the stoichiometry locally and prevents "hot spots" where the acid chloride hydrolyzes before reacting.

-

Q: The reaction mixture turns black/dark brown upon scale-up. Is my product decomposing?

A: This is likely "Phenol Oxidation," not product decomposition.

2-Bromo-4-methylphenol is an electron-rich aromatic. In the presence of trace metals or excessive heat/oxygen, it oxidizes to quinone-like species (deep red/black) before it esterifies.

Corrective Action:

-

Inert Atmosphere: Strictly sparge solvents with Nitrogen/Argon for 15 mins before use.

-

Temperature Control: Keep the addition temperature <5°C . The reaction is exothermic.[2][3] At 1kg scale, the heat accumulation is significant enough to trigger phenol oxidation.

Visualization: Optimized Reaction Workflow

Caption: Figure 1. Optimized kinetic workflow for minimizing phenol oxidation and maximizing conversion.

Module 2: Work-up & Purification (The "Phenol Purge")

Q: I have a persistent "pink" hue in my final solid. How do I remove it?

A: The pink color is trace oxidized phenol (quinones). It is notoriously difficult to remove by simple recrystallization.

The "Phenol Purge" Wash Protocol: Standard water washes are insufficient. You must exploit the pKa difference.

-

Phenol pKa: ~10.

-

Benzoic Acid pKa: ~4.

-

Ester: Neutral.

Step-by-Step Wash Guide:

-

Acid Wash (Critical): Wash organic layer with 1M HCl first. This removes the TEA/Pyridine. If you skip this, the amine stays and causes oiling out later.

-

Alkaline Wash: Wash with 5% NaOH (cold, rapid).

-

Adsorbent Polish: If color persists, reflux the crude solid in Ethanol with Activated Charcoal (5 wt%) for 30 mins, then hot filter.

Q: Crystallization yields are low. What solvent system do you recommend?

A: Avoid pure Ethanol. Use the "Drowning Out" method.

Nitrobenzoates are often too soluble in hot ethanol and too insoluble in cold, leading to "crashing out" (amorphous powder) rather than crystallizing.

Recommended Solvent System:

| Solvent System | Ratio (v/v) | Procedure | Yield | Purity |

| Ethanol / Water | 90:10 | Dissolve in hot EtOH, add warm water until turbid, cool slowly. | 85-90% | High |

| Ethyl Acetate / Heptane | 1:3 | Dissolve in min. vol. hot EtOAc, add Heptane. | 92% | Very High |

| Toluene | Pure | Cool from 90°C to -10°C. | 75% | Medium |

Recommendation: Use Ethyl Acetate / Heptane for the first crop. It effectively rejects the polar nitro-impurities.

Module 3: Troubleshooting Logic Tree

Use this decision matrix when the reaction deviates from the standard profile.

Caption: Figure 2.[1][6] Diagnostic logic for common scale-up failures.

Module 4: Safety & Compliance (EHS)

Q: Are there specific thermal hazards for this nitro-compound?

A: Yes. Nitro-aromatics are energetic. [2]

-

DSC (Differential Scanning Calorimetry) Warning: Nitrobenzoates can exhibit decomposition exotherms above 200°C. Never distill this product. Rely solely on crystallization.

-

Sensitization: 2-Nitrobenzoyl chloride is a potent skin sensitizer and lachrymator. Even the solid ester can cause contact dermatitis.

-